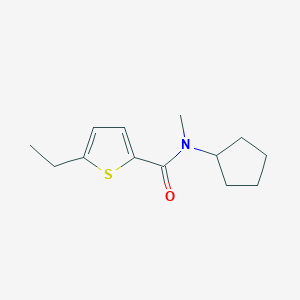
N-cyclopentyl-N,2,5-trimethylthiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-N,2,5-trimethylthiophene-3-carboxamide, also known as CP 55,940, is a synthetic cannabinoid that acts as a potent agonist for the cannabinoid receptors CB1 and CB2. It was first synthesized in the 1980s and has since been extensively studied for its potential therapeutic applications in various fields of medicine.
作用機序
N-cyclopentyl-N,2,5-trimethylthiophene-3-carboxamide 55,940 acts as a potent agonist for the cannabinoid receptors CB1 and CB2. These receptors are found throughout the body, including in the brain, immune system, and peripheral tissues. Activation of these receptors by N-cyclopentyl-N,2,5-trimethylthiophene-3-carboxamide 55,940 leads to a wide range of physiological and biochemical effects, including modulation of neurotransmitter release, inhibition of inflammation, and regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
N-cyclopentyl-N,2,5-trimethylthiophene-3-carboxamide 55,940 has been shown to have a wide range of biochemical and physiological effects, including modulation of neurotransmitter release, inhibition of inflammation, and regulation of cell proliferation and apoptosis. In the brain, it has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and GABA. In the immune system, it has been shown to inhibit the release of pro-inflammatory cytokines and chemokines. In peripheral tissues, it has been shown to regulate cell proliferation and apoptosis, which may have implications for cancer treatment.
実験室実験の利点と制限
N-cyclopentyl-N,2,5-trimethylthiophene-3-carboxamide 55,940 has several advantages for use in lab experiments, including its potency and selectivity for the cannabinoid receptors CB1 and CB2. However, it also has several limitations, including its potential for toxicity and lack of specificity for other targets. Careful dose-response studies and appropriate controls are necessary to ensure accurate interpretation of experimental results.
将来の方向性
There are several potential future directions for research on N-cyclopentyl-N,2,5-trimethylthiophene-3-carboxamide 55,940, including further investigation of its neuroprotective effects in neurodegenerative diseases, its potential use in the treatment of anxiety and depression, and its role in the regulation of cell proliferation and apoptosis in cancer. Additionally, further studies are needed to elucidate the potential risks and benefits of N-cyclopentyl-N,2,5-trimethylthiophene-3-carboxamide 55,940 as a therapeutic agent.
合成法
The synthesis of N-cyclopentyl-N,2,5-trimethylthiophene-3-carboxamide 55,940 involves several steps, starting with the reaction of cyclopentyl magnesium bromide with 2,5-dimethylthiophene-3-carboxaldehyde to form the corresponding alcohol. The alcohol is then converted to the carboxylic acid by oxidation with potassium permanganate. The final step involves the reaction of the carboxylic acid with N,N-dimethylformamide dimethyl acetal in the presence of trifluoroacetic acid to yield N-cyclopentyl-N,2,5-trimethylthiophene-3-carboxamide 55,940.
科学的研究の応用
N-cyclopentyl-N,2,5-trimethylthiophene-3-carboxamide 55,940 has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, it has been studied for its potential use in the treatment of anxiety, depression, and addiction. In oncology, it has been studied for its potential use in the treatment of cancer, particularly in the management of chemotherapy-induced nausea and vomiting.
特性
IUPAC Name |
N-cyclopentyl-N,2,5-trimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-9-8-12(10(2)16-9)13(15)14(3)11-6-4-5-7-11/h8,11H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATUQJXKNXHUIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=O)N(C)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[[4-(2-Methyl-2,3-dihydroindole-1-carbonyl)phenyl]methyl]pyrrolidine-2,5-dione](/img/structure/B7505139.png)
![[2-(2,4-Difluoroanilino)-2-oxoethyl] 4-[(3-fluoro-2-methylphenyl)sulfonylamino]benzoate](/img/structure/B7505141.png)





![N-[(5-chlorothiophen-2-yl)methyl]-2-[[4-(3-methoxypropyl)-5-oxo-1H-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide](/img/structure/B7505182.png)
![N-cyclopentyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7505187.png)
![2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]acetamide](/img/structure/B7505201.png)

![(2-oxo-2-piperidin-1-ylethyl) (E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoate](/img/structure/B7505220.png)
